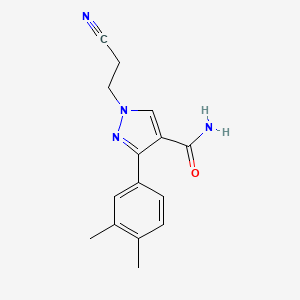![molecular formula C17H22ClNO B4979359 {2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)
{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride, commonly known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. DMBA is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
DMBA works by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. In cancer, DMBA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, DMBA prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. In cancer, DMBA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This leads to the destruction of cancer cells and the prevention of tumor growth and progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMBA is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of cancer drugs. However, one of the limitations of DMBA is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for research on DMBA. One area of research is the development of more effective and less toxic DMBA analogs for the treatment of cancer and other diseases. Another area of research is the investigation of the potential use of DMBA in combination with other drugs for the treatment of cancer. Additionally, research is needed to better understand the mechanism of action of DMBA and its effects on various biochemical and physiological pathways.
Synthesis Methods
The synthesis of DMBA involves the reaction between 2-dimethylaminoethyl chloride and benzophenone in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain {2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride.
Scientific Research Applications
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of pharmacology, where DMBA is being investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-phenylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13(18(2)3)15-11-7-8-12-16(15)17(19)14-9-5-4-6-10-14;/h4-13,17,19H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEICIRYLLADJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)

![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)

![3-[1'-(4-methoxyphenyl)-1,4'-bipiperidin-4-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4979334.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4979369.png)

![N-(4-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979373.png)
![3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4979376.png)

